Perfluoro(butylcyclohexane)

Beschreibung

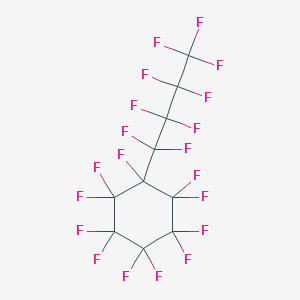

Structure

2D Structure

Eigenschaften

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10F20/c11-1(4(16,17)7(22,23)9(26,27)10(28,29)30)2(12,13)5(18,19)8(24,25)6(20,21)3(1,14)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZGMFAUFIVEGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190838 | |

| Record name | Perfluorobutylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374-60-7 | |

| Record name | Perfluoro(butylcyclohexane) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecafluoro(nonafluorobutyl)cyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000374607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorobutylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecafluoro(nonafluorobutyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Purification Strategies for Perfluoro Butylcyclohexane

Advanced Synthetic Routes

The synthesis of perfluoro(butylcyclohexane) primarily relies on the exhaustive fluorination of a hydrocarbon precursor, typically butylcyclohexane (B157738) or a related aromatic compound. The direct fluorination of hydrocarbons is a highly exothermic process that can lead to fragmentation of the carbon skeleton. Consequently, specialized methods have been developed to control the reaction and maximize the yield of the desired perfluorinated product.

Electrophilic Fluorination Techniques

Electrophilic fluorination involves the use of a fluorinating agent in which the fluorine atom bears a partial positive charge, making it susceptible to attack by a nucleophilic carbon center. wikipedia.org While elemental fluorine (F₂) is the most fundamental fluorinating agent, its extreme reactivity necessitates highly controlled conditions and specialized equipment. wikipedia.org

To moderate the reactivity, reagents containing a nitrogen-fluorine (N-F) bond have been developed and are widely used. wikipedia.org These reagents, such as N-fluorosulfonimides, offer a safer and more selective means of introducing fluorine into organic molecules. wikipedia.org For the synthesis of perfluoro(butylcyclohexane), electrophilic fluorination would typically involve the reaction of a suitable partially fluorinated butylcyclohexane intermediate with a powerful electrophilic fluorinating agent under controlled conditions to achieve complete fluorination. The mechanism often involves a series of steps where C-H bonds are progressively replaced by C-F bonds.

Another significant method is the Fowler process, which utilizes a high-valency metal fluoride (B91410), such as cobalt(III) fluoride (CoF₃), as the fluorinating agent. wikipedia.org In this process, the hydrocarbon vapor is passed over a heated bed of the metal fluoride. The CoF₃ provides fluorine atoms to the hydrocarbon, becoming reduced to cobalt(II) fluoride (CoF₂) in the process. The CoF₂ can then be regenerated by treatment with elemental fluorine. wikipedia.org This method provides a more controlled fluorination compared to direct reaction with F₂ and can be applied to the synthesis of perfluoro(butylcyclohexane) from butylcyclohexane or toluene. wikipedia.org The reaction proceeds through a carbocationic intermediate, which can sometimes lead to rearrangements and the formation of a mixture of isomers. wikipedia.org

Perfluorinated Reagent-Based Synthesis

The synthesis of perfluoro(butylcyclohexane) can also be approached using perfluorinated building blocks. smolecule.com This strategy involves coupling a perfluorinated butyl group with a perfluorinated cyclohexane (B81311) ring or constructing the perfluorinated ring system from smaller perfluorinated precursors. While this approach can offer high selectivity, it often involves more complex multi-step syntheses.

One example of a reagent-based approach involves the thermal decarboxylation of a perfluorinated cyclohexane monocarboxylic acid. This method can produce perfluoro(tert-butylcyclohexane) in high yield. The process starts with the activation of the perfluorinated acid fluoride, which is then heated with a basic reagent to induce decarboxylation and formation of the perfluorinated cyclohexane ring.

Electrochemical Fluorination of Hydrocarbon Precursors

Electrochemical fluorination (ECF), also known as the Simons process, is a major industrial method for the production of perfluorinated compounds, including perfluoro(butylcyclohexane). mdpi.comresearchgate.netnih.govrsc.org This technique involves the electrolysis of a solution of the hydrocarbon precursor in anhydrous hydrogen fluoride (HF). ag.state.mn.us

C₁₀H₂₀ + 20 HF → C₁₀F₂₀ + 20 H₂

The Simons process is known for its ability to handle a variety of functional groups, although in the case of hydrocarbons, it leads to complete fluorination. nih.gov A key challenge with ECF is the formation of a complex mixture of isomers and byproducts due to rearrangements and fragmentation of the carbon skeleton during the aggressive fluorination process. researchgate.netnih.gov This necessitates extensive purification of the crude product. The industrial production of perfluoro(butylcyclohexane) often starts with decalin or naphthalene, which, through ECF, yields a mixture including cis- and trans-perfluorodecalin isomers as well as perfluoro(butylcyclohexane). mdpi.comsciforum.netmdpi.com

Separation and Purification Technologies

The crude product from the synthesis of perfluoro(butylcyclohexane) is typically a complex mixture containing various isomers of the target compound, as well as other perfluorinated compounds with similar boiling points. mdpi.comrscf.ru The separation and purification of these mixtures to obtain high-purity perfluoro(butylcyclohexane) is a critical and often challenging step.

Isomer Separation Methodologies

The separation of perfluoro(butylcyclohexane) from its isomers and other closely boiling perfluorinated compounds like perfluorodecalin (B110024) isomers presents a significant challenge due to their similar physicochemical properties. rscf.ru

Gas Chromatography (GC) is a powerful analytical technique for separating isomers. cmbg3.com For preparative separations, specialized GC systems can be employed. The choice of the stationary phase is crucial for achieving effective separation of perfluorinated isomers. researchgate.net

Crystallization can also be a viable method for isomer separation, particularly when the isomers have significantly different melting points or form eutectics. sciforum.net By carefully controlling the temperature, it is possible to selectively crystallize one isomer from the mixture. sciforum.net For instance, bulk crystallization has been used to separate cis-perfluorodecalin from perfluoro(butylcyclohexane) mixtures. researchgate.net

Distillation-Based Separation Processes

Fractional distillation is a fundamental technique used for the purification of perfluoro(butylcyclohexane). However, the separation of close-boiling isomers, such as perfluoro(butylcyclohexane) and cis-perfluorodecalin, by conventional distillation is often inefficient. researchgate.netcitedrive.com

To overcome this limitation, heteroazeotropic distillation has been investigated as an effective intensification method. researchgate.netcitedrive.com This technique involves the addition of a separating agent, such as water, to the mixture. researchgate.netcitedrive.com The separating agent forms a heteroazeotrope with one or more of the components, altering their relative volatilities and facilitating their separation. In the case of perfluoro(butylcyclohexane) and cis-perfluorodecalin mixtures, the addition of water allows for the purification of perfluoro(butylcyclohexane) to a high degree of purity (greater than 0.99 mole fraction). researchgate.netcitedrive.com The characteristics of the heteroazeotropes formed between the perfluorinated compounds and water are crucial for the design and optimization of this separation process. citedrive.com

| Separation Technique | Description | Application Example |

| Fractional Distillation | Separation based on differences in boiling points. | Initial purification of crude perfluoro(butylcyclohexane) product. |

| Heteroazeotropic Distillation | Distillation in the presence of an added agent that forms a heteroazeotrope, altering relative volatilities. | Separation of perfluoro(butylcyclohexane) from cis-perfluorodecalin using water as a separating agent. researchgate.netcitedrive.com |

| Gas Chromatography | Separation based on differential partitioning between a mobile and a stationary phase. | Analytical and preparative separation of isomers. researchgate.netcmbg3.com |

| Crystallization | Separation based on differences in melting points and solubilities. | Isolation of cis-perfluorodecalin from mixtures containing perfluoro(butylcyclohexane). sciforum.netresearchgate.net |

Extractive Distillation Studies

Extractive distillation is a method employed to separate components with similar boiling points by introducing a high-boiling solvent, or separating agent, which alters the relative volatilities of the components in the mixture. researchgate.net While specific studies focusing solely on the extractive distillation of Perfluoro(butylcyclohexane) are not extensively detailed in the provided research, it is recognized as a viable technique for separating complex mixtures of perfluorinated compounds. researchgate.netgoogle.com The process involves adding a separating agent to the mixture, which creates or enhances the volatility difference between the key components, allowing for their separation in a distillation column. google.com

Azeotropic and Heteroazeotropic Distillation with Separating Agents

A significant hurdle in the purification of industrial-grade Perfluoro(butylcyclohexane) is its separation from the cis-isomer of perfluorodecalin (cis-PFD), with which it has a very low relative volatility, making conventional distillation ineffective. researchgate.netcitedrive.comresearchgate.net To overcome this, heteroazeotropic distillation, a process involving a separating agent that forms a low-boiling heterogeneous azeotrope with one or more components, has been successfully implemented. researchgate.netcitedrive.com

Water has been identified as a particularly effective, safe, and non-toxic separating agent for this purpose. researchgate.netresearchgate.net The introduction of water into the distillation process significantly increases the relative volatility between BCH and cis-PFD. rscf.ru This method allows for the purification of BCH to a molar fraction greater than 0.99. researchgate.netcitedrive.com An advantage of using water is its very low mutual solubility with the perfluorocarbon components, which allows it to be easily separated by decantation and returned to the column, eliminating the need for a costly regeneration unit. researchgate.net

In addition to water, other separating agents like acetone (B3395972) have been proposed and tested. rscf.rumdpi.com For instance, acetone was used to intensify the final purification stages of perfluoro(7-methylbicyclo[4.3.0]nonane) (MBCN), another common impurity, from a concentration of 0.950 to over 0.998 weight fraction. researchgate.netresearchgate.net Experimental data has been used to determine the characteristics of the heteroazeotropes formed. rscf.ruresearchgate.netcitedrive.com

Table 1: Characteristics of Perfluorocarbon-Water Heteroazeotropes This table presents experimental data on the boiling points and compositions of heteroazeotropes formed between perfluorocarbon compounds and water at atmospheric pressure.

| System | Boiling Point (°C) | Water Content (mol. fr.) |

| Perfluoro(butylcyclohexane) – Water | 97.5 | ~0.99 |

| cis-Perfluorodecalin – Water | 98.0 | ~0.99 |

| trans-Perfluorodecalin – Water | 97.0 | ~0.99 |

Data sourced from scientific studies on heteroazeotropic distillation. rscf.ruresearchgate.net

Relative Volatility Coefficient Determination

The relative volatility coefficient (α) is a critical parameter in distillation that quantifies the ease of separating two components. A value close to 1 indicates that separation by distillation is difficult. For the Perfluoro(butylcyclohexane)–cis-perfluorodecalin pair, the relative volatility is indeed close to 1, hindering efficient separation. researchgate.netresearchgate.net

However, studies have shown that the introduction of a heteroazeotropic agent like water significantly alters this coefficient. In the presence of water, the relative volatility of cis-PFD to BCH increases substantially, and interestingly, BCH becomes the higher-boiling component. rscf.ruresearchgate.net This inversion of volatility is key to the success of the heteroazeotropic distillation method. The average integral value of the relative volatility coefficient for the perfluoro(7-methylbicyclo[4.3.0]nonane)–Perfluoro(butylcyclohexane) binary system has also been determined at atmospheric pressure across various concentration ranges. acs.orgcolab.ws

Table 2: Relative Volatility (α) of cis-PFD (1) / BCH (2) with Water This table shows the calculated relative volatility for the cis-perfluorodecalin and Perfluoro(butylcyclohexane) system in the presence of water, based on data from laboratory and pilot-scale columns.

| Composition Range of cis-PFD (mol. fr.) | Relative Volatility (α) |

| 0.2 - 0.4 | ~1.15 - 1.20 |

| 0.4 - 0.6 | ~1.20 - 1.25 |

| 0.6 - 0.8 | ~1.25 - 1.30 |

Data adapted from graphical representations in research literature. researchgate.net

Crystallization for Purity Enhancement

Crystallization is another effective method for the final purification of Perfluoro(butylcyclohexane), particularly for removing impurities when high purity is required. mdpi.comsciforum.netmdpi.com This technique is based on the differences in the freezing points of the components. The process of bulk crystallization has been successfully applied to separate BCH from cis-PFD. researchgate.netresearchgate.net

Research has demonstrated that from mixtures containing cis-PFD and BCH, cis-PFD can be isolated with a purity exceeding 0.99 mole fraction after three crystallization cycles. researchgate.netresearchgate.net The efficiency of crystallization, measured by partition coefficients and enrichment factors, depends on factors such as the initial concentration of impurities and the crystallization temperature. sciforum.netmdpi.com For instance, an increase in the concentration of BCH in the initial mixture was found to decrease the separation factor for cis-PFD, with this effect being more pronounced at higher crystallization temperatures. mdpi.com

Industrial-Scale Purification Challenges and Solutions

The primary challenge in the industrial-scale purification of Perfluoro(butylcyclohexane) is the economic and efficient separation of the target compound from a complex mixture of close-boiling structural and geometric isomers produced during fluorination. mdpi.comrscf.ru Conventional distillation proves inefficient for separating BCH from key impurities like cis-perfluorodecalin due to their nearly identical boiling points and the resulting low relative volatility. researchgate.net

To address this, industrial purification strategies often involve a combination of specialized methods. rscf.ru Heteroazeotropic distillation, particularly with water as a separating agent, has been implemented on pilot-scale distillation columns to successfully purify BCH from PFD to levels above 0.99 mole fraction. researchgate.netcitedrive.comresearchgate.net This method is advantageous due to the use of a safe, inexpensive, and easily separable agent. researchgate.net

For achieving very high purity levels (e.g., >99.7 wt. %), a multi-step approach is often necessary. rscf.ru This can include an initial distillation to remove more volatile components, followed by heteroazeotropic distillation to break the azeotrope with the main impurity, and finally, a crystallization step for final polishing. rscf.rusciforum.net This combination of techniques allows for the production of high-purity Perfluoro(butylcyclohexane) that meets the stringent requirements for medical and electronic applications. rscf.rumdpi.com

Advanced Analytical and Spectroscopic Characterization of Perfluoro Butylcyclohexane

Physicochemical and Thermophysical Behavior Research

Vapor-Liquid Equilibrium Investigations

The study of vapor-liquid equilibrium (VLE) is fundamental for the design of distillation processes, which are essential for the purification of perfluoro(butylcyclohexane) from industrial reaction mixtures. Research has provided new physicochemical data for perfluoro(butylcyclohexane) with a purity of ≥ 0.991 mass fraction, including the temperature dependence of saturated vapor pressure. acs.orgacs.org The coefficients for the Antoine equation, which describes the relationship between vapor pressure and temperature, have been calculated based on experimental data. mdpi.comdntb.gov.ua

For binary systems, such as the one involving perfluoro(7-methylbicyclo[4.3.0]nonane) and perfluoro(butylcyclohexane), the boiling point's dependence on composition has been studied across a pressure range from 20 kPa to atmospheric pressure. acs.org Furthermore, the average integral value of the relative volatility coefficient has been determined for various concentration ranges at atmospheric pressure, which is a key parameter for assessing the feasibility of separating these components by distillation. acs.org The main challenge in the distillation purification of industrial mixtures is often the separation of perfluoro(butylcyclohexane) from the cis-isomer of perfluorodecalin (B110024), for which conventional distillation is inefficient. researchgate.net

Liquid-Liquid Phase Equilibrium Studies

Liquid-liquid equilibrium (LLE) data is vital for developing extraction and separation processes. In the context of purifying perfluorinated compounds, heteroazeotropic distillation has been explored. For instance, in the purification of perfluoro(7-methylbicyclo[4.3.0]nonane), where perfluoro(butylcyclohexane) is an impurity, acetone (B3395972) has been used as a separating agent. researchgate.net This process relies on the formation of a heteroazeotrope, and data on the liquid-liquid phase equilibrium in the perfluoro(7-methylbicyclo[4.3.0]nonane)–acetone binary system have been determined. dntb.gov.uaresearchgate.net While direct LLE studies on perfluoro(butylcyclohexane) with common solvents are not extensively detailed in the provided results, the principles are applied in separation methods involving this compound. researchgate.net The use of water as a separating agent in heteroazeotropic distillation to purify perfluoro(butylcyclohexane) from perfluorodecalin also points to the practical application of LLE principles. researchgate.net

Solid-Liquid Phase Transition Mechanisms

The solid-liquid phase transition behavior of perfluoro(butylcyclohexane) and its mixtures has been investigated using differential scanning calorimetry. mdpi.comdntb.gov.ua For pure perfluoro(butylcyclohexane), the temperature and heat of the solid-liquid phase transition have been determined. acs.org

In binary systems, such as with cis- and trans-perfluorodecalin, the solid-liquid phase equilibria have been characterized. dntb.gov.uaresearchgate.net The trans-perfluorodecalin–perfluoro(butylcyclohexane) system exhibits behavior close to ideal, and its liquidus line can be described by the equation for simple eutectic systems. dntb.gov.uaresearchgate.net The process of bulk crystallization has been demonstrated as a viable method for purification, for example, in separating cis-perfluorodecalin from mixtures containing perfluoro(butylcyclohexane). dntb.gov.uaresearchgate.net

Interplay of Composition and Temperature on Molar Volume and Density

The density and molar volume of perfluoro(butylcyclohexane) and its mixtures are important thermophysical properties that have been studied as a function of temperature and composition. acs.orgmdpi.com For the pure compound, the dependence of density (and consequently liquid molar volume) on temperature has been established. acs.orgacs.org

In binary and ternary mixtures with cis- and trans-perfluorodecalin, the dependencies of density and liquid molar volume on composition and temperature have been determined. mdpi.com The excess molar volumes of these mixtures have also been calculated and correlated with the Redlich-Kister and Kohler equations. mdpi.com These data are crucial for understanding the molecular interactions in the liquid phase and for engineering applications.

Below is a table summarizing the systems for which density and molar volume data as a function of composition and temperature have been studied.

| System | Properties Studied |

| Perfluoro(butylcyclohexane) (pure) | Density and liquid molar volume vs. temperature |

| Perfluoro(butylcyclohexane) – cis-perfluorodecalin | Density, liquid molar volume, and excess molar volume vs. composition and temperature |

| Perfluoro(butylcyclohexane) – trans-perfluorodecalin | Density, liquid molar volume, and excess molar volume vs. composition and temperature |

| Perfluoro(butylcyclohexane) – trans-perfluorodecalin – cis-perfluorodecalin | Density, liquid molar volume, and excess molar volume vs. composition and temperature |

Chromatographic Applications in Research

Perfluoro(butylcyclohexane) plays a significant role in chromatographic research, both as a standard for analysis and as a component in the development of separation methods for complex mixtures.

Utilization as Analytical Standards

Perfluoro(butylcyclohexane) is available as a chemical reference standard, which is essential for the quality and accuracy of analytical measurements. lgcstandards.com In the field of analytical chemistry, particularly in chromatography, standards are used for the identification and quantification of substances. For instance, a headspace-gas chromatography-tandem mass spectrometry (HS-GC-MS/MS) method has been developed for the trace measurement of perfluorocarbon compounds in blood, including F-tert-butylcyclohexane (a related compound). nih.gov In such methods, a pure standard of the analyte, like perfluoro(butylcyclohexane), is necessary for method validation, calibration, and determining the limits of detection and quantification. nih.govresearchgate.net

Method Development for Complex Mixture Separation

The separation of complex industrial mixtures of perfluorinated compounds, which often include various structural and geometric isomers, presents a significant challenge. mdpi.comresearchgate.net Perfluoro(butylcyclohexane) is a common component in the industrial mixture resulting from the fluorination of decalin or naphthalene. mdpi.comresearchgate.net Chromatographic techniques are indispensable for analyzing these mixtures and for developing large-scale separation processes. rotachrom.com

Research has focused on developing methods to separate perfluoro(butylcyclohexane) from close-boiling isomers like cis- and trans-perfluorodecalin. mdpi.com Gas chromatography coupled with mass spectrometry (GC-MS) is a key analytical tool used to identify the components of these mixtures and to assess the effectiveness of separation techniques like distillation and crystallization. acs.orgmdpi.com The development of these separation methods relies on the accurate analysis of the composition of different fractions, for which chromatography is essential. researchgate.net

Trace Measurement in Biological Samples (e.g., Headspace-Gas Chromatography-Tandem Mass Spectrometry)d-nb.info

The detection of trace amounts of Perfluoro(butylcyclohexane) in biological matrices is crucial, particularly in contexts such as monitoring for potential misuse in sports due to its oxygen-carrying capabilities. nih.govresearchgate.net A sensitive and specific method utilizing headspace-gas chromatography-tandem mass spectrometry (HS-GC-MS/MS) has been developed and validated for the measurement of perfluorocarbon compounds, including F-tert-butylcyclohexane (a common isomer of perfluoro(butylcyclohexane)), in blood. nih.govresearchgate.netresearchgate.net This analytical technique is highly effective for volatile compounds in complex matrices, offering a non-invasive to minimally invasive sample analysis. nih.gov

The HS-GC-MS/MS method provides the necessary sensitivity for detecting the compound long after its administration. nih.govresearchgate.net Due to the stability of perfluorocarbons within the body, they can be detected directly in blood or exhaled air. researchgate.net The developed HS-GC-MS/MS technique for blood analysis is capable of detecting concentrations 1,000 to 10,000 times lower than the estimated dose required to produce a biological effect. nih.govresearchgate.net This suggests that the method could be used to identify a potential misuse of the compound several hours, or possibly even days, after injection or a sporting event. nih.govresearchgate.net

Validation of this analytical method has established key performance metrics, ensuring the reliability of the measurements. While clinical trials are still needed to further assess the validation parameters against calculated estimations, the initial findings demonstrate a robust method for regulatory and research purposes. nih.govresearchgate.netresearchgate.net

Research Findings

A study focused on monitoring perfluorocarbons in blood established the limits of detection (LOD) and quantification (LOQ) for several compounds, including F-tert-butylcyclohexane. nih.govresearchgate.net The findings highlight the method's high sensitivity.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) of Select Perfluorocarbons in Blood using HS-GC-MS/MS nih.govresearchgate.net

| Compound | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |

| F-tert-butylcyclohexane | 1.2 | 12 |

| Perfluoro(methyldecalin) | 4.9 | 48 |

| Perfluorodecalin | 9.6 | 96 |

This level of sensitivity is a significant advancement compared to older methods and is critical for applications such as anti-doping control, where very low concentrations of the substance may be present. researchgate.netresearchgate.net The use of tandem mass spectrometry (MS/MS) provides a high degree of specificity, reducing the likelihood of false positives from other substances in the biological sample. nih.gov

Computational and Theoretical Investigations of Perfluoro Butylcyclohexane

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure, geometry, and energetic properties of molecules. For perfluoro(butylcyclohexane), these methods are crucial for understanding the effects of extensive fluorination on its structure and behavior.

Density Functional Theory (DFT) has become a popular computational method for investigating per- and polyfluoroalkyl substances (PFAS) due to its favorable balance of accuracy and computational cost. acs.org DFT calculations are applied to probe the static, time-independent properties of these molecules, focusing on stationary points on their potential energy surfaces. acs.orgresearchgate.net For perfluoro(butylcyclohexane), DFT can be utilized to determine optimized molecular geometries, electronic properties, and to predict spectroscopic characteristics.

However, conventional DFT approaches have limitations. They primarily investigate molecules near their equilibrium states and may not fully capture the complexities of chemical reactions and dynamics. acs.orgresearchgate.net The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional, and there is no universal functional that performs equally well for all properties and systems. reddit.com For perfluorinated compounds, standard functionals may not adequately describe the complex electron correlation effects arising from the high density of fluorine atoms. Furthermore, while DFT is a powerful tool, errors in total energy calculations can be significant when high accuracy is required for properties like reaction barriers. reddit.com

Advanced DFT-based methods, such as ab initio molecular dynamics and metadynamics, can provide deeper insights into the time-dependent behavior and degradation pathways of PFAS, which are aspects that conventional DFT calculations cannot fully address. acs.orgresearchgate.net

To achieve higher accuracy in theoretical predictions, especially concerning electron correlation, post-Hartree-Fock methods are employed. wikipedia.org These methods build upon the Hartree-Fock approximation by explicitly including electron correlation, which is crucial for accurately describing the interactions between electrons. ststephens.net.in

One of the most common post-Hartree-Fock methods is Møller-Plesset perturbation theory, particularly at the second order (MP2). ststephens.net.in The MP2 method is often used for structural analysis of fluorinated compounds. For instance, in the development of force fields for perfluoroalkanes, ab initio calculations using the LMP2 (localized MP2) method have been used to determine conformational profiles and energy barriers. researchgate.netsemanticscholar.org For perfluoro(butylcyclohexane), MP2 calculations would be valuable for obtaining a precise three-dimensional structure, including the preferred conformation of the cyclohexane (B81311) ring and the orientation of the perfluorobutyl substituent. These high-level calculations can provide benchmark data for validating more computationally efficient methods like DFT. Other post-Hartree-Fock methods include Configuration Interaction (CI) and Coupled Cluster (CC), which offer even higher levels of theory but at a significantly greater computational expense. wikipedia.org

Molecular Modeling and Simulation Studies

Molecular modeling and simulations extend the insights from quantum chemical calculations to understand the dynamic behavior and intermolecular interactions of molecules.

The conformational landscape of perfluoro(butylcyclohexane) is a key determinant of its physical and chemical properties. The cyclohexane ring is expected to adopt a chair conformation to minimize steric strain. smolecule.com The bulky perfluorobutyl group will have a strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions with the fluorine atoms on the ring.

Computational studies on analogous perfluoroalkanes, such as perfluorobutane and perfluoropentane, have revealed multiple energy minima corresponding to different torsional arrangements. researchgate.netsemanticscholar.org These studies, often employing high-level ab initio calculations, are used to parameterize classical force fields for molecular simulations. researchgate.netsemanticscholar.org A similar approach for perfluoro(butylcyclohexane) would involve mapping the potential energy surface associated with the rotation of the perfluorobutyl group and the puckering of the cyclohexane ring to identify the most stable conformers and the energy barriers between them.

Table 1: Predicted Conformational Data for Perfluoro(butylcyclohexane)

| Parameter | Predicted Value/State | Basis of Prediction |

|---|---|---|

| Cyclohexane Ring Conformation | Chair | Minimization of steric and torsional strain, analogous to cyclohexane. |

| Perfluorobutyl Group Position | Equatorial | Avoidance of 1,3-diaxial steric hindrance. |

Perfluorinated compounds are known for their weak intermolecular interactions, which result in relatively low boiling points and melting points despite their high molecular weights. smolecule.com These weak forces are a consequence of the low polarizability of the tightly bound electrons in the C-F bonds. smolecule.com

For perfluoro(butylcyclohexane), intermolecular interactions would be dominated by van der Waals forces. Molecular modeling can be used to simulate the behavior of a collection of these molecules in the liquid phase. Such simulations can predict bulk properties like density and heat of vaporization. The high density of perfluorinated compounds is attributed to the large atomic mass of fluorine and the efficient packing of the molecules. smolecule.com Modeling studies can elucidate how the specific shape and conformational flexibility of perfluoro(butylcyclohexane) influence its packing efficiency and, consequently, its physical properties.

Prediction of Chemical Reactivity and Properties

Computational methods are invaluable for predicting the chemical reactivity and physicochemical properties of molecules like perfluoro(butylcyclohexane), often guiding experimental work and risk assessment. nih.gov

The chemical reactivity of perfluoro(butylcyclohexane) is expected to be low due to the strength of the C-F bonds. smolecule.com DFT-based reactivity descriptors, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions, can be used to predict the most likely sites for nucleophilic or electrophilic attack. nih.gov For instance, the analysis of the lowest unoccupied molecular orbital (LUMO) can indicate the regions of the molecule most susceptible to reduction.

Physicochemical properties such as solubility, vapor pressure, and partition coefficients can also be predicted using computational models. nih.gov For PFAS, quantitative structure-activity/property relationship (QSAR/QSPR) models are often developed to correlate molecular structure with specific properties. nih.gov For perfluoro(butylcyclohexane), these models could predict its environmental fate and transport by estimating its partitioning between water, soil, and air.

Table 2: Computationally Predicted Properties of Perfluorinated Compounds

| Property | Predicted Trend/Value | Relevance to Perfluoro(butylcyclohexane) |

|---|---|---|

| C-F Bond Strength | High | Low chemical reactivity. smolecule.com |

| Lipophilicity (LogP) | Varies with fluorination pattern | Influences bioaccumulation potential. researchgate.net |

| pKa | Low for perfluorinated carboxylic acids | Not directly applicable, but indicates the strong electron-withdrawing effect of perfluoroalkyl groups. nih.gov |

Biomedical Research Paradigms of Perfluoro Butylcyclohexane

Oxygen Transport Enhancement and Artificial Blood Substitutes

One of the most extensively researched applications of Perfluoro(butylcyclohexane) is in the field of oxygen transport and the development of artificial blood substitutes. researchgate.net Perfluorocarbons (PFCs) like Perfluoro(butylcyclohexane) are capable of dissolving significantly more oxygen than blood plasma, making them valuable candidates for therapeutic oxygen delivery, especially in situations where hemoglobin-based oxygen transport is compromised. nih.gov

Mechanisms of High Gas Dissolution and Transfer

The high gas-dissolving capacity of Perfluoro(butylcyclohexane) and other PFCs is a direct result of their unique molecular structure. wikipedia.orgwikipedia.org Unlike hemoglobin, which chemically binds to oxygen, PFCs dissolve gases physically based on Henry's Law, where the amount of dissolved gas is proportional to its partial pressure. youtube.comresearchgate.net This physical dissolution is facilitated by the weak intermolecular forces between the perfluorocarbon molecules, which creates spaces for gas molecules to occupy. wikipedia.org

The strength of the carbon-fluorine bond makes the molecule chemically inert and stable. researchgate.net This inertness, combined with its hydrophobic and lipophobic nature, allows it to transport dissolved oxygen through the bloodstream without undergoing metabolic alteration. researchgate.netnih.gov The oxygen release from PFCs into the surrounding tissues is a passive process driven by the partial pressure gradient, allowing for efficient oxygen delivery to areas of hypoxia. youtube.comnih.gov

Development of Perfluorocarbon Emulsions (e.g., ABL-101/Oxycyte®)

Since perfluorocarbons are immiscible in aqueous solutions like blood, they must be emulsified for intravenous administration. researchgate.netnih.gov Perfluoro(butylcyclohexane) is the core component of a third-generation PFC emulsion known as Oxycyte®, which is also under development as ABL-101. wikipedia.orgresearchgate.netresearchgate.net This emulsion consists of submicron particles of Perfluoro(butylcyclohexane) (typically in a 60% w/v concentration) stabilized by a surfactant, such as an egg phospholipid emulsifier. wikipedia.org

The development of these nano-emulsions, pioneered by Leland Clark, was a critical step in creating biocompatible oxygen carriers. researchgate.net The small particle size of the emulsion (around 0.1-0.2 microns) allows these particles to perfuse even the smallest capillaries, potentially bypassing obstructions that might block larger red blood cells. nih.gov This property is particularly advantageous for delivering oxygen to ischemic tissues. smolecule.com

| Emulsion Name(s) | Core Compound | Key Characteristics | Developer(s) / Investigator(s) |

| Oxycyte® / ABL-101 | Perfluoro(tert-butylcyclohexane) | Third-generation PFC emulsion; submicron particle size. | Invented by Leland Clark; developed by companies including Tenex Therapeutics and Aurum Biosciences Ltd. wikipedia.org |

Applications in Tissue Oxygenation

The ability of Perfluoro(butylcyclohexane) emulsions to effectively transport and deliver oxygen has led to their investigation in various clinical contexts characterized by tissue hypoxia. smolecule.com Preclinical studies have explored the use of Oxycyte® as an oxygen therapeutic in models of ischemic stroke, traumatic brain injury, and spinal cord injury. researchgate.netsmolecule.com In these scenarios, the emulsion is designed to enhance oxygen delivery to damaged tissues, potentially reducing the extent of cellular damage. wikipedia.org For instance, in acute ischemic stroke, ABL-101 has been investigated for its ability to oxygenate the penumbra—the area of moderately ischemic brain tissue that is potentially salvageable. aurumbiosciences.com

Role in Organ Preservation and Perfusion Fluids

Perfluorocarbons, including Perfluoro(butylcyclohexane), play a crucial role in the preservation of organs for transplantation. nih.govnih.gov Their high oxygen-dissolving capacity makes them an ideal component for perfusion and storage solutions, helping to maintain organ viability outside the body. nih.gov By ensuring a continuous supply of oxygen to the organ, PFC-based solutions help maintain cellular integrity and function during the preservation period. researchgate.net

One technique, the two-layer method (TLM), utilizes a layer of oxygenated PFC beneath a standard preservation solution (like University of Wisconsin solution). nih.gov The organ is submerged at the interface, allowing it to be oxygenated by the PFC layer while receiving necessary nutrients from the aqueous solution. nih.gov This method has been shown to prolong the preservation time and improve the post-transplantation function of organs such as the pancreas. researchgate.netnih.gov

Biomedical Imaging Modalities

Beyond its role in oxygen transport, the unique nuclear properties of fluorine make Perfluoro(butylcyclohexane) a valuable tool in advanced biomedical imaging.

Fluorine-19 (19F) Magnetic Resonance Imaging (MRI) Contrast Agent Development

Fluorine-19 (¹⁹F) MRI is an emerging imaging modality with significant potential for quantitative and noninvasive tracking of labeled cells and molecules in vivo. researchgate.netnih.gov The technique relies on the detection of the ¹⁹F nucleus, which has a high gyromagnetic ratio and 100% natural abundance. fsu.edu A key advantage of ¹⁹F MRI is the near-complete absence of an endogenous fluorine signal in biological tissues, which eliminates background noise and allows for the unambiguous detection and quantification of the fluorinated contrast agent. researchgate.netnih.gov

Perfluoro(butylcyclohexane), as formulated in the ABL-101 emulsion, is a promising candidate as a ¹⁹F MRI contrast agent. researchgate.netresearchgate.net Its molecular structure contains 20 fluorine atoms, providing a strong signal for detection. wikipedia.org Research has shown that ABL-101 generates a large, well-defined signal in ¹⁹F MRI scans. researchgate.netnih.gov This allows for applications in cell tracking and monitoring inflammation, where the agent can be visualized as a "hot-spot" image overlaid on a standard proton (¹H) MRI anatomical image. researchgate.netnih.gov The development of such agents that are already in clinical trials for other indications, like ABL-101, is seen as a way to accelerate the translation of ¹⁹F MRI into clinical practice. researchgate.netnih.gov

| Property | Benefit for ¹⁹F MRI |

| High Fluorine Content | Provides a strong, detectable MRI signal. wikipedia.org |

| No Endogenous Background | Allows for clear, high-contrast imaging without interference from the body's tissues. researchgate.net |

| Chemical Inertness | Ensures the agent is stable and does not break down or react in the body. researchgate.net |

| Formulation as an Emulsion | ABL-101 is biocompatible and suitable for intravenous administration. researchgate.net |

In Vivo Cell Tracking Research

Perfluoro(butylcyclohexane) has emerged as a significant agent in the field of in vivo cell tracking, primarily utilizing fluorine-19 (¹⁹F) Magnetic Resonance Imaging (MRI). This technique offers a powerful method for non-invasively monitoring the location, migration, and quantification of therapeutic cells within a living organism. The core principle involves labeling cells of interest ex vivo with a perfluorocarbon (PFC) emulsion before they are introduced into the body. nih.gov

The ¹⁹F MRI modality is uniquely suited for this application because of the near-complete absence of naturally occurring fluorine in biological tissues. nih.gov This results in background-free "hot-spot" images where the signal is directly and exclusively from the labeled cells. nih.gov This high specificity allows for unambiguous tracking and quantification of apparent cell numbers at sites of accumulation. nih.gov An emulsion of perfluoro(t-butylcyclohexane), known as ABL-101, has been identified as a promising third-generation PFC tracer for future clinical trials employing ¹⁹F MRI for cell tracking. researchgate.net

The process typically involves incubating the target cells (such as dendritic cells, T cells, or stem cells) with a PFC nanoemulsion, which is taken up by the cells. nih.govnih.gov Studies have shown that this labeling process does not adversely affect cell viability or function. nih.gov Once administered to the subject, ¹⁹F MRI can be used to generate images that spatially localize the cells. researchgate.net A key advantage of this method is the ability to quantify the number of cells in a specific region, a technique sometimes referred to as "in vivo cytometry". nih.gov However, potential limitations include the dilution of the PFC label through cell division and the possibility of false positives if labeled cells die and the PFC agent is taken up by resident phagocytes. nih.gov

Table 1: Key Research Findings in Perfluoro(butylcyclohexane)-Based Cell Tracking

| Research Focus | Model/Cell Type | Key Findings | Reference(s) |

| Dendritic Cell (DC) Tracking | Colorectal Adenocarcinoma Patients | Labeled DCs were successfully visualized at injection sites using 3T ¹⁹F MRI. Cell numbers decreased by ~50% within 24 hours. | nih.gov |

| General Immune Cell Tracking | Rodent Models | ¹⁹F cell tracking has been used to examine T cells in models of type-1 diabetes and inflammatory bowel disease. | nih.gov |

| Stem/Progenitor Cell Tracking | Human Umbilical Cord Blood Cells | Stem/progenitor cells readily internalized PFC nanoparticles, remained functional in vivo, and could be detected after local and intravenous injection. | researchgate.net |

| Tracer Development | N/A | An emulsion of perfluoro(t-butylcyclohexane), ABL-101, is noted as a promising candidate for clinical trials using ¹⁹F MRI for cell tracking. | researchgate.net |

Inflammation Monitoring Strategies

The application of perfluoro(butylcyclohexane) in ¹⁹F MRI extends to the crucial area of inflammation monitoring. The strategy is predicated on the natural trafficking of immune cells, such as macrophages, to sites of inflammation. By systemically administering a perfluoro(butylcyclohexane) emulsion, these phagocytic cells passively take up the PFC agent. As the labeled cells migrate and accumulate in inflamed tissues, they can be visualized and quantified using ¹⁹F MRI. researchgate.netru.nl

This approach provides a non-invasive window into inflammatory processes, which is fundamental to understanding the pathogenesis of diseases like cancer and autoimmune disorders. nih.gov The ability of ¹⁹F MRI to generate images with no background signal makes it particularly well-suited for this purpose, allowing for clear detection and measurement of the inflammatory infiltrate. researchgate.net The development of PFC-based nanoemulsions for delivering anti-inflammatory drugs, such as celecoxib, further highlights the dual potential of these agents for both imaging and therapy in inflammatory conditions. researchgate.net The emulsion ABL-101, based on perfluoro(t-butylcyclohexane), is considered a very promising candidate tracer for monitoring inflammation in future clinical trials. researchgate.net

Table 2: Research Applications in Inflammation Monitoring

| Application Area | Method | Rationale | Reference(s) |

| General Inflammation Imaging | ¹⁹F MRI of PFC-labeled immune cells | PFC agents are taken up by immune cells which then migrate to inflamed areas, allowing for non-invasive visualization and quantification. | nih.govresearchgate.net |

| Autoimmune Disorders | Ex vivo cell labeling and tracking | T cells involved in conditions like type-1 diabetes can be labeled and their trafficking to target organs monitored. | nih.gov |

| Theranostics for Inflammation | PFC nanoemulsions for drug delivery | PFC nanoemulsions can be designed to carry anti-inflammatory drugs to inflamed sites, with ¹⁹F MRI used to track accumulation. | researchgate.net |

Ultrasound Imaging Contrast Enhancement Research

While perfluorocarbons as a class are pivotal in ultrasound contrast enhancement, research in this specific application has predominantly focused on low-boiling-point PFCs like perfluorobutane and perfluorohexane (B1679568), rather than perfluoro(butylcyclohexane). nih.govfrontiersin.org These agents function as phase-change contrast agents (PCCAs). researchgate.net They are administered as liquid nano- or microdroplets which, when exposed to the acoustic pressure of an ultrasound beam, can vaporize into gas bubbles. frontiersin.org This liquid-to-gas phase transition dramatically increases their echogenicity, leading to a significant enhancement of the ultrasound signal. frontiersin.org

Perfluorobutane-enhanced ultrasound (pCEUS) has proven effective for improving the visualization and thermal ablation of liver tumors that are otherwise imperceptible on standard greyscale ultrasound. nih.gov The second-generation ultrasound contrast agent Sonazoid, which contains perfluorobutane, is used for diagnosing hepatic nodules. researchgate.net These agents offer an extended imaging window, allowing for real-time scanning and targeting. nih.gov The development of hybrid nanoparticles, such as lipid-perfluorohexane nanoemulsions, aims to create theranostic agents that can be used for both MRI and ultrasound-guided therapies. frontiersin.org

Table 3: Perfluorocarbons in Ultrasound Contrast Research

| Compound | Application | Mechanism of Action | Key Advantage(s) | Reference(s) |

| Perfluorobutane | Liver tumor diagnosis and guided ablation | Forms microbubbles that enhance ultrasound signal (pCEUS). | Allows targeting of sonographically occult tumors; real-time scanning. | nih.govhkjr.org |

| Perfluorohexane | MRI-guided high-intensity focused ultrasound (HIFU) therapy | Temperature-responsive liquid-to-gas phase transition enhances ultrasound contrast and HIFU ablation. | Integrates imaging with therapy; enhances therapeutic effect. | frontiersin.org |

Therapeutic Applications and Delivery Systems

Drug Delivery Vehicle Design

Perfluorocarbons, including perfluoro(butylcyclohexane), possess unique physicochemical properties that make them attractive for the design of advanced drug delivery vehicles. researchgate.net Their chemical and biological inertness, combined with their ability to dissolve gases like oxygen, underpins their use in various biomedical applications. nih.gov PFCs are typically formulated as oil-in-water nanoemulsions to be administered systemically. researchgate.net

The design of these vehicles can be tailored for specific therapeutic goals. For instance, fluorinated self-assembling dendrimers have been synthesized to act as drug delivery systems. researchgate.net A key advantage of incorporating a perfluorocarbon like perfluoro(butylcyclohexane) is the ability to non-invasively monitor the drug delivery vehicle using ¹⁹F MRI. researchgate.net This allows researchers to understand the biodistribution of the carrier and its accumulation at the target site, which is critical for optimizing therapeutic effects. researchgate.net While PFCs are poor solvents for many drugs, strategies such as creating emulsions, dispersions, or prodrugs are being investigated to overcome this limitation. nih.gov

Nanoparticle-Based Formulations (e.g., Mesoporous Silica (B1680970) Nanoparticles for PFC Entrapment)

To enhance the stability of PFC formulations, researchers have turned to solid nanoparticles as carriers. Mesoporous silica nanoparticles (MSNs) have emerged as a promising platform for entrapping PFC liquids. nih.gov This approach addresses the stability challenges of traditional surfactant-based emulsions, as the PFC is sequestered within the solid silica cages, making them resistant to coalescence. nih.gov

PFCs can be loaded into hollow or porous MSNs using a post-synthetic loading method. researchgate.netnih.gov These PFC-loaded nanoparticles can then be functionalized with targeting ligands or fluorescent dyes, creating multifunctional agents for targeted drug delivery and multimodal imaging. researchgate.net The pores of the MSNs can be loaded with anticancer drugs, such as doxorubicin, for controlled release in cancer cells. researchgate.net The entrapped PFC, such as perfluoro-15-crown-5-ether, allows the nanoparticles to be tracked in vivo via ¹⁹F MRI, confirming their delivery to the target site. nih.gov This combination of a therapeutic drug and an imaging agent within a single, stable nanoparticle carrier represents a significant advance in the development of theranostics. researchgate.net

Table 4: Characteristics of Nanoparticle-Based PFC Formulations

| Nanoparticle Type | Entrapped PFC Example | Key Features | Potential Application(s) | Reference(s) |

| Mesoporous Silica Nanoparticles (MSNs) | Perfluoro-15-crown-5-ether (PFCE) | High stability, tunable surface, can be loaded with drugs and imaging agents. | ¹⁹F MRI-traceable drug delivery for cancer therapy. | researchgate.netnih.gov |

| Ultraporous Mesostructured Silica Nanoparticles (UMNs) | Various PFCs | Can encapsulate significantly more PFC than standard MSNs. | Enhanced signal for ¹⁹F MRI tracking. | nih.gov |

| pH-sensitive MSNs | N/A (loaded with NH₄HCO₃ and Doxorubicin) | Coated with a pH-sensitive layer (polydopamine) for controlled drug release in acidic tumor environments. | Combination chemo-, photothermal, and photodynamic tumor therapy. | nih.gov |

Use in Specialized Surgical Procedures (e.g., Ophthalmic and Retinal Surgery)

Perfluorocarbon liquids (PFCLs) are indispensable intraoperative tools in modern vitreoretinal surgery. retina-specialist.comnih.gov Their utility stems from a unique combination of physical properties: a high specific gravity (denser than water), optical clarity, immiscibility with water and silicone oil, and low viscosity. asrs.orgretinalphysician.com While perfluoro-n-octane (PFO) is commonly used, the principles apply to other PFCLs suitable for surgical use.

In complex retinal detachments, such as those involving giant retinal tears or proliferative vitreoretinopathy (PVR), PFCLs are injected into the vitreous cavity. retina-specialist.comnih.gov Their weight gently flattens the retina, displacing subretinal fluid anteriorly through existing retinal breaks. retinalphysician.com This stabilizes the retina, allowing the surgeon to more safely and completely remove tractional membranes. asrs.orgretinalphysician.com The clear view through the PFCL permits the application of endolaser photocoagulation to seal retinal breaks while the retina is held in place. retina-specialist.com

Table 5: Applications of Perfluorocarbon Liquids in Retinal Surgery

| Surgical Indication | Function of PFCL | Surgical Benefit | Reference(s) |

| Giant Retinal Tears / Complex Retinal Detachment | Flattens and stabilizes the retina; displaces subretinal fluid. | Facilitates membrane removal, unrolling of retinal folds, and application of endolaser. | retina-specialist.comnih.govasrs.org |

| Proliferative Vitreoretinopathy (PVR) | Opens the retinal funnel and identifies residual membranes. | Allows for more thorough removal of proliferative membranes. | asrs.orgretinalphysician.com |

| Dislocated Crystalline or Intraocular Lens | Floats the dislocated lens anteriorly. | Prevents retinal damage during lens mobilization and removal. | retina-specialist.comasrs.org |

| Ocular Trauma | Stabilizes metallic foreign bodies; protects the posterior pole. | Eases removal of foreign bodies and deflects them from damaging the macula if dropped. | retina-specialist.com |

Compound Reference Table

Role in Cardiopulmonary Bypass

Perfluoro(butylcyclohexane), as a component of perfluorocarbon (PFC) emulsions, has been investigated for its potential role in cardiopulmonary bypass (CPB). The primary theoretical benefit stems from the high gas-dissolving capacity of PFCs, which can enhance the oxygen-carrying capacity of the perfusate used to prime the CPB circuit. frontiersin.org This increased oxygen delivery could be crucial during cardiac surgeries. frontiersin.org

Research in animal models has suggested that PFC emulsions offer significant cerebral protection during CPB. nih.gov A key mechanism is the ability of PFCs to absorb and transport not only oxygen but also other non-polar gases like nitrogen, which may help protect against gas embolization, a known risk during cardiac surgery. nih.gov Studies using swine models demonstrated that adding a PFC emulsion to the CPB prime solution could reduce the incidence and severity of neurologic injury following a massive air embolism. nih.gov In these studies, animals treated with a PFC emulsion showed maintained or increased cerebral blood flow and better recovery of electroencephalogram (EEG) total power compared to controls. nih.govscispace.com

However, research specifically involving a 60% perfluoro-tert-butylcyclohexane (B12744968) (PTBCH) emulsion in a rat model of CPB revealed a more complex immunological response. nih.gov In this study, the administration of the PTBCH emulsion was associated with an excessive release of inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), compared to the saline control group. nih.gov This heightened inflammatory response and subsequent hypotension may have contributed to the mortality observed in the rats receiving the PTBCH emulsion. nih.gov

Table 1: Inflammatory Cytokine Levels in Rats After Cardiopulmonary Bypass with Perfluoro-tert-butylcyclohexane (PTBCH) Emulsion A summary of findings from a preclinical study evaluating the inflammatory response to a PTBCH emulsion during CPB.

| Cytokine | Observation | Time Point of Significant Increase | Reference |

| Interleukin-6 (IL-6) | Significantly higher levels in PTBCH group vs. control | 2 and 4 hours post-CPB | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Significantly higher levels in PTBCH group vs. control | 2 and 4 hours post-CPB | nih.gov |

| Interleukin-1beta (IL-1β) | Measured, levels were significantly higher in PTBCH group | 2 and 4 hours post-CPB | nih.gov |

| Interleukin-10 (IL-10) | Measured, levels were significantly higher in PTBCH group | 2 and 4 hours post-CPB | nih.gov |

Investigations in Traumatic Brain Injury Treatment

Perfluoro(butylcyclohexane) has been a central compound in the investigation of treatments for traumatic brain injury (TBI). It is the primary component of an experimental therapeutic oxygen carrier known as Oxycyte. wikipedia.orgdrugbank.com The rationale for its use in TBI is based on its ability to efficiently transport dissolved oxygen. brain-injury-law-center.com Following a TBI, cerebral ischemia, or reduced blood flow and oxygen to the brain, is a common and critical secondary injury mechanism that contributes significantly to poor outcomes. veeva.comgoogleapis.com Ischemic brain damage is found in a high percentage of patients who die from severe head injuries. veeva.com

The emulsion containing Perfluoro(butylcyclohexane) is designed to enhance oxygen delivery to damaged tissues. wikipedia.org Due to the submicron size of the PFC particles, it is theorized that they can traverse swollen or constricted blood vessels that may be impassable for red blood cells, thereby delivering oxygen to tissues at risk. brain-injury-law-center.com Laboratory and clinical studies have shown that increasing oxygen levels in the brain can lead to better functional outcomes. clinicaltrials.gov

Based on this premise, Perfluoro(butylcyclohexane) (as Oxycyte) advanced to Phase 2 clinical trials to evaluate its effects on oxygen delivery in patients with severe TBI. drugbank.com The studies were designed to test the hypothesis that the compound is an effective way to increase brain oxygen levels following a severe head injury. clinicaltrials.gov

Table 2: Clinical Trial Investigation of Perfluoro(butylcyclohexane) in Traumatic Brain Injury Details of the clinical investigation into the use of Oxycyte for TBI.

| Trial Identifier | Title | Compound | Purpose | Phase | Status | Reference |

| NCT00174980 | Study of Oxycyte in Severe Closed Head Injury | Perfluoro(butylcyclohexane) | Treatment | 2 | Completed | clinicaltrials.govdrugbank.com |

Exploration in Anti-Cancer Agents

The potential application of Perfluoro(butylcyclohexane) in oncology has been explored, primarily through its formulation in the oxygen-carrying emulsion Oxycyte. wikipedia.org The fundamental principle behind this exploration is the challenge of tumor hypoxia, a condition where cancer cells are deprived of adequate oxygen. nih.govacs.org Hypoxia is a key factor that leads to resistance to various cancer treatments, including radiotherapy and certain types of chemotherapy, which rely on the presence of oxygen to be effective. nih.govacs.org

Perfluorocarbon-based oxygen carriers are being investigated for their ability to deliver oxygen effectively to these hypoxic tissues. nih.gov By increasing the oxygen concentration within a solid tumor, it is hypothesized that the efficacy of conventional cancer therapies can be significantly enhanced. frontiersin.orgnih.gov This process, known as tumor reoxygenation, could make cancer cells more susceptible to treatment. frontiersin.org PFC-based delivery systems are being studied for synergistic use with radiotherapy, chemotherapy, and photodynamic therapy to improve treatment outcomes. acs.orgnih.gov While the developer of Oxycyte promoted its potential use in oncology, detailed clinical trial data for this specific application remains limited. wikipedia.org

Potential in Immunomodulating Agents

The immunomodulatory potential of Perfluoro(butylcyclohexane) is an area of ongoing scientific inquiry, with broader research into per- and polyfluoroalkyl substances (PFAS) suggesting these compounds can interact with the immune system. tandfonline.comnews-medical.net Epidemiological studies have shown associations between exposure to certain PFAS and altered immune responses, such as a reduced antibody response to childhood vaccinations. nih.govnaturalnews.comrealnatural.org In vitro studies using human immune cells have demonstrated that some PFCs can directly affect immune cell activation and reduce the production of both pro- and anti-inflammatory cytokines. nih.gov

Specifically concerning Perfluoro(butylcyclohexane), a preclinical study in a rat model of cardiopulmonary bypass found that a 60% emulsion of the compound induced a significant immunomodulatory effect characterized by a pro-inflammatory response. nih.gov In that study, rats receiving the Perfluoro(butylcyclohexane) emulsion showed a markedly higher release of inflammatory cytokines, including IL-1β, IL-6, IL-10, and TNF-α, when compared to a control group. nih.gov This suggests that, at least in the context of CPB, this specific Perfluoro(butylcyclohexane) formulation can act as a potent stimulator of the inflammatory cascade. nih.gov This finding highlights the compound's capacity to modulate immune pathways, though the precise mechanisms and contexts of these interactions require further investigation. nih.gov

Environmental Fate, Transport, and Ecotoxicological Studies of Perfluoro Butylcyclohexane

Environmental Persistence and Degradation Pathways

The defining characteristic of per- and poly-fluoroalkyl substances (PFAS) is their persistence in the environment, largely attributable to the strength of the carbon-fluorine (C-F) bond. This section explores the resistance of perfluoro(butylcyclohexane) to environmental degradation processes.

Resistance to Abiotic and Biotic Transformation Processes

Perfluoro(butylcyclohexane) is expected to exhibit extreme resistance to both abiotic and biotic degradation. The C-F bond is the strongest single bond in organic chemistry, rendering perfluorinated compounds highly resistant to chemical and biological attack. wa.govitrcweb.org

Similarly, biotic degradation is considered negligible. While some microorganisms can degrade non-fluorinated hydrocarbons like cyclohexane (B81311), the presence of fluorine atoms in perfluoro(butylcyclohexane) prevents microbial enzymes from breaking down the carbon skeleton. undp.org Studies have shown that while some perfluorocarbons can enhance the microbial degradation of other pollutants like oil by increasing oxygen solubility, the perfluorocarbons themselves remain undegraded. nih.gov Research into the biodegradation of various PFAS precursors indicates that transformation is typically limited to non-fluorinated parts of the molecule, a feature absent in perfluoro(butylcyclohexane). pops.intnih.govresearchgate.net

Characterization as a Persistent Organic Pollutant (PFAS Context)

Perfluoro(butylcyclohexane) is classified as a PFAS, a group of chemicals often referred to as "forever chemicals" due to their extreme persistence. wa.govontosight.aiindustrialchemicals.gov.au Many long-chain PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonic acid (PFOS), are listed as Persistent Organic Pollutants (POPs) under the Stockholm Convention. undp.orgindustrialchemicals.gov.auwww.gov.uk POPs are defined by their persistence, bioaccumulation, potential for long-range environmental transport, and adverse effects on human health and the environment. undp.orgcsb.gov.tr

While perfluoro(butylcyclohexane) itself is not explicitly listed under the Stockholm Convention, its inherent properties align with the persistence criteria for POPs. industrialchemicals.gov.aungwa.orgnih.gov The lack of significant degradation pathways means that once released into the environment, it can persist for extended periods, leading to long-term exposure for ecosystems. wa.govcsb.gov.tr Its inclusion in the broader PFAS category subjects it to the same level of concern and regulatory scrutiny as other well-documented persistent fluorinated compounds.

Bioaccumulation and Biomagnification Research

The potential for a substance to accumulate in living organisms and become more concentrated at higher trophic levels is a key aspect of its environmental risk profile. This section examines the available research on the bioaccumulation and biomagnification of perfluoro(butylcyclohexane) and its analogues.

Uptake in Biological Systems (e.g., Plants, Animals)

Direct experimental data on the uptake of perfluoro(butylcyclohexane) in plants and animals is limited. However, studies on analogous perfluorinated cycloalkanes and other PFAS provide insights into its likely behavior. The bioaccumulation potential of PFAS is complex and not solely governed by lipid solubility (lipophilicity). While hydrophobic compounds tend to accumulate in fatty tissues, many PFAS, particularly those with functional groups, also bind to proteins in the blood and liver. industrialchemicals.gov.au

For neutral, non-functionalized perfluorocarbons like perfluoro(butylcyclohexane), hydrophobicity is expected to play a more significant role. The bioaccumulation potential can be estimated using the octanol-water partition coefficient (log Kow) and measured through bioconcentration factors (BCF) in laboratory studies.

Data for analogous compounds show a wide range of bioaccumulation potential, suggesting that the specific structure of the cyclic perfluorocarbon is critical.

Table 1: Bioaccumulation Data for Perfluorinated Cycloalkanes

| Compound | Log Kow | Bioconcentration/Bioaccumulation Factor (BCF/BAF) | Organism/Method | Finding |

|---|---|---|---|---|

| Perfluorodecalin (B110024) | 7 (estimated) | BCF: 45,700 L/kg | Fish (QSAR prediction) | Potentially very bioaccumulative service.gov.uk |

| Perfluorocyclohexane (B1265658) | 2.91 | - | - | Low bioaccumulation potential predicted apolloscientific.co.uk |

The high predicted BCF for perfluorodecalin suggests that some cyclic perfluorocarbons can be highly bioaccumulative in aquatic organisms. service.gov.uk Conversely, the data for perfluorocyclohexane indicates a much lower potential. apolloscientific.co.uk The bioaccumulation of PFAS has also been shown to be dependent on the exposure concentration, with bioaccumulation factors sometimes being larger at lower doses. acs.org Given the lack of specific data, the bioaccumulation potential of perfluoro(butylcyclohexane) remains uncertain and requires experimental investigation.

Potential for Trophic Transfer and Food Chain Accumulation

Trophic transfer and biomagnification occur when a contaminant is passed from one trophic level to the next and its concentration increases at successively higher levels in the food web. This is typically assessed by calculating a Trophic Magnification Factor (TMF), where a value greater than 1 indicates biomagnification. mdpi.com

Numerous studies have demonstrated the trophic magnification of long-chain linear PFAS, such as PFOS, in both aquatic and terrestrial food webs. nih.govmdpi.comacs.orgnih.govresearchgate.net However, there is a lack of studies that have specifically measured the TMF for perfluoro(butylcyclohexane) or its close alicyclic analogues like perfluorodecalin and perfluorocyclohexane.

The assessment of trophic transfer for perfluoroethylcyclohexane (B1207442) sulfonate, a related cyclic compound, was deemed uncertain due to insufficient data, though it was noted that biomagnification is a more conclusive indicator of bioaccumulation than BCF or BAF alone. industrialchemicals.gov.au Given that some PFAS do biomagnify, the potential for trophic transfer of perfluoro(butylcyclohexane) cannot be ruled out and represents a significant data gap in its environmental risk assessment.

Toxicological Mechanisms and Biological Interactions

Understanding how a substance interacts with biological systems at a molecular and cellular level is crucial for assessing its toxic potential. While specific toxicological studies on perfluoro(butylcyclohexane) are scarce, research on other perfluorocarbons provides some indication of potential mechanisms of action.

A primary mode of interaction for many PFAS is with cellular membranes. researchgate.net Studies on other perfluorocarbons, such as perfluorodecalin and perfluoromethylcyclohexane, have shown that they can have modest, unspecific interactions with the plasma membrane of cells. nih.govnih.gov These interactions can lead to changes in membrane properties, such as increased permeability. nih.govnih.gov For example, research on isolated alveolar type II cells demonstrated that while perfluorocarbons did not affect membrane fluidity or cell viability, they did increase membrane permeability, which in turn altered cellular processes like exocytosis. nih.govnih.gov

It is hypothesized that the amphiphilic nature of some PFAS allows them to insert into lipid bilayers, potentially disrupting membrane function. researchgate.netmdpi.com While perfluoro(butylcyclohexane) lacks a polar functional group, its high lipophilicity suggests a potential to partition into and interact with lipid-rich structures like cell membranes. However, without specific research, the precise toxicological mechanisms and biological interactions of perfluoro(butylcyclohexane) remain largely uncharacterized. The available safety data indicates a potential for irritation, but the underlying mechanisms for this are not detailed. acs.orguri.edu

Interaction with Cellular Membranes and Proteins

Perfluoro(butylcyclohexane) (PFBC) and other perfluorocarbons (PFCs) are characterized by their chemical and biological inertness. However, their unique physical properties, particularly their high gas-dissolving capacity, facilitate interactions with biological systems at the cellular level. Research indicates that PFBC interacts with cellular membranes and proteins, which is fundamental to its primary application as an oxygen carrier.

Emulsions of PFBC are designed to transport and deliver oxygen to tissues more efficiently than hemoglobin. This is achieved through the high solubility of gases in the perfluorocarbon core of the emulsion particles. The mechanism involves the physical dissolution of oxygen, rather than chemical binding as with hemoglobin. researchgate.net While the term "molecular targets" might not apply in the traditional sense of a drug binding to a specific receptor, the interaction of PFBC emulsions with the components of blood and cell surfaces is crucial for its function. The primary "target" in this context is the oxygen transport pathway within the bloodstream and the subsequent delivery of oxygen to hypoxic tissues.

The interaction with proteins is highlighted by the fact that PFBC-based emulsions can carry oxygen more efficiently than hemoglobin, a protein central to oxygen transport in vertebrates. Furthermore, once in the bloodstream, PFC particles are recognized by the immune system and taken up by phagocytes, indicating an interaction with cellular components of the blood. wikipedia.org The transport of PFCs within the bloodstream to the lungs for excretion is also thought to be facilitated by lipoproteins, suggesting another level of interaction with blood proteins. nih.govtandfonline.com

Modulation of Cytochrome P450 Enzyme Activities

While direct studies on the modulation of cytochrome P450 (CYP450) enzymes specifically by perfluoro(butylcyclohexane) are limited, research on related perfluorinated compounds, such as perfluorocarboxylic acids (PFCAs), provides significant insights into potential interactions. The liver is a primary target organ for PFCAs due to efficient hepatic uptake and persistence. nih.gov

Studies in mice have shown that PFCAs, like perfluorooctanoic acid (PFOA) and perfluorodecanoic acid (PFDA), can induce certain CYP450 enzymes. nih.govnih.gov Specifically, administration of PFOA and PFDA resulted in a marked increase in the mRNA and protein expression of Cyp2B and Cyp4A enzymes in the liver. nih.gov

The induction of these enzymes by PFCAs is mediated through the activation of nuclear receptors, primarily the peroxisome proliferator-activated receptor alpha (PPAR-α) and the constitutive androstane (B1237026) receptor (CAR). nih.govnih.gov PFDA was shown to increase Cyp4A14 mRNA expression through PPAR-α and Cyp2B10 mRNA expression via CAR activation. nih.gov Notably, PPAR-α is activated at much lower doses of PFDA than CAR. nih.gov

These findings suggest that although perfluoro(butylcyclohexane) is generally considered biologically inert, its potential to modulate the activity of crucial metabolic enzymes like cytochrome P450s, particularly with prolonged exposure, warrants further investigation. The induction of CYP enzymes could have implications for the metabolism of other xenobiotics.

Table 1: Effects of Perfluorocarboxylic Acids (PFOA and PFDA) on Cytochrome P450 mRNA and Protein Expression in Mouse Liver

| Compound | CYP Isoform | Effect on mRNA Expression | Effect on Protein Expression | Mediating Receptor |

|---|---|---|---|---|

| PFOA | Cyp2B10 | 18-fold increase | ~68-fold increase | CAR (inferred) |

| PFOA | Cyp3A11 | 1.8-fold increase | Not reported | Not reported |

| PFOA | Cyp4A14 | 32.4-fold increase | ~7-fold increase | PPAR-α |

| PFDA | Cyp2B10 | ~24-fold increase | ~45-fold increase | CAR |

| PFDA | Cyp3A11 | 2.1-fold increase | Not reported | Not reported |

| PFDA | Cyp4A14 | ~35-fold increase | ~14-fold increase | PPAR-α |

Inflammatory Response Studies (e.g., Cytokine Release)

Contrary to what might be expected from a chemically inert substance, studies have shown that perfluoro-tert-butylcyclohexane (B12744968) (PTBCH) can elicit a significant inflammatory response under certain conditions.

A study in a rat model of cardiopulmonary bypass (CPB) investigated the effects of a 60% PTBCH emulsion. nih.govuu.nl The administration of PTBCH during CPB was linked to an excessive release of several pro-inflammatory and anti-inflammatory cytokines. nih.govuu.nlncats.io Specifically, levels of interleukin (IL)-1beta, IL-6, IL-10, and tumor necrosis factor (TNF)-alpha were significantly higher in the group receiving PTBCH compared to the control group at 2 and 4 hours post-CPB. nih.gov This heightened inflammatory response was associated with subsequent hypotension. nih.govncats.io